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Compound of Interest

Compound Name: T-1095

Cat. No.: B1682860 Get Quote

Welcome to the Technical Support Center for researchers utilizing T-1095. This resource

provides comprehensive guidance on understanding and managing the gastrointestinal (GI)

side effects associated with T-1095, stemming from its inhibition of the sodium-glucose

cotransporter 1 (SGLT1).

This guide is intended for researchers, scientists, and drug development professionals. Please

note that T-1095 is a research compound and not approved for clinical use.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which T-1095 causes gastrointestinal side effects?

A1: T-1095 is a prodrug that is converted into its active form, T-1095A, which is a potent

inhibitor of both SGLT1 and SGLT2. SGLT1 is the principal transporter responsible for the

absorption of glucose and galactose from the intestinal lumen. By inhibiting SGLT1, T-1095
blocks this absorption, leading to an increased concentration of unabsorbed carbohydrates in

the intestinal tract. This creates an osmotic gradient that draws water into the lumen, resulting

in osmotic diarrhea, the most commonly reported GI side effect.[1][2][3][4]

Q2: What are the expected gastrointestinal side effects when using T-1095 in preclinical

models?

A2: The most anticipated and frequently observed side effect is diarrhea.[1][2][3][4] Other

potential GI-related adverse events, extrapolated from studies of other SGLT1 and dual
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SGLT1/SGLT2 inhibitors, may include abdominal pain, bloating, and flatulence. The severity of

these effects is expected to be dose-dependent.

Q3: Is there clinical data on the gastrointestinal side effects of T-1095 in humans?

A3: T-1095 was not advanced to extensive clinical development, and as such, there is a lack of

publicly available, detailed clinical trial data specifically for its GI side effects. However, the

known mechanism of SGLT1 inhibition strongly predicts a high likelihood of GI adverse events.

For reference, clinical trials of other dual SGLT1/SGLT2 inhibitors, such as sotagliflozin, have

reported diarrhea as a common adverse event.[1][2][4]

Q4: How can I mitigate the gastrointestinal side effects of T-1095 in my animal studies?

A4: While completely eliminating the on-target GI effects of SGLT1 inhibition may not be

possible, several strategies can be employed to manage them. These include careful dose-

escalation studies to identify a therapeutic window with acceptable tolerability, ensuring

adequate hydration of the animals, and potentially modifying the carbohydrate content of their

diet. It is also crucial to monitor the animals closely for signs of dehydration and distress.

Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with T-1095.
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Issue Potential Cause Troubleshooting Steps

High incidence of severe

diarrhea and dehydration in

animal models.

Dose of T-1095 may be too

high, leading to excessive

SGLT1 inhibition.

- Review the dose-response

relationship for T-1095 in your

model. - Consider reducing the

dose to a lower, effective

concentration. - Implement a

gradual dose-escalation

protocol. - Ensure animals

have ad libitum access to

water and electrolyte solutions.

- Monitor hydration status

closely (e.g., skin turgor, body

weight).

Variability in the severity of

gastrointestinal side effects

between animals.

Differences in individual

sensitivity, gut microbiome, or

food and water intake.

- Standardize the diet and

housing conditions for all

animals. - Ensure consistent

administration of T-1095 (e.g.,

time of day, method). -

Increase the number of

animals per group to account

for individual variability. -

Monitor food and water

consumption for each animal.

Difficulty in distinguishing

between drug-induced

diarrhea and other causes.

Underlying health issues in the

animal colony or confounding

experimental factors.

- Perform a thorough health

screen of the animals before

starting the experiment. -

Include a vehicle-only control

group to establish baseline GI

function. - If possible, analyze

stool samples for pathogens to

rule out infection.

Inconsistent or unexpected

results in glucose absorption

assays.

Issues with the experimental

protocol or the animal model.

- Verify the proper execution of

the intestinal glucose

absorption protocol (see

Experimental Protocols
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section). - Ensure the animal

model is appropriate for

studying SGLT1-mediated

glucose transport. - Confirm

the stability and concentration

of the T-1095 solution being

administered.

Data on Gastrointestinal Adverse Events of SGLT
Inhibitors
As specific quantitative data for T-1095 is limited, the following tables provide data from clinical

trials of other SGLT inhibitors to serve as a reference.

Table 1: Incidence of Diarrhea with the Dual SGLT1/SGLT2 Inhibitor Sotagliflozin

Study Treatment Group Placebo Group

SOLOIST-WHF Trial[4] 6.1% 3.4%

SCORED Trial[2] 8.5% 6.0%

Table 2: Incidence of Common Gastrointestinal Adverse Events with GLP-1 Receptor Agonists

(for comparative context)

Adverse Event Overall Incidence

Nausea[5] 21.49%

Diarrhea[5] 10.62%

Vomiting[5] 9.10%

Dyspepsia[5] 8.67%

Constipation[5] 7.92%

Decreased Appetite[5] 5.49%
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Note: GLP-1 receptor agonists have a different mechanism of action but are also known to

cause gastrointestinal side effects, providing a broader context for tolerability in metabolic drug

research.

Table 3: Incidence of Gastrointestinal Adverse Events with Canagliflozin (SGLT2 > SGLT1

inhibitor)

Adverse Event
Canagliflozin 100
mg

Canagliflozin 300
mg

Placebo

Diarrhea

Not significantly

different from placebo

in most large trials

Not significantly

different from placebo

in most large trials

-

Constipation
Not significantly

different from placebo

Not significantly

different from placebo
-

Nausea
Not significantly

different from placebo

Not significantly

different from placebo
-

Note: Canagliflozin has a much higher selectivity for SGLT2 over SGLT1, and the incidence of

GI side effects is generally lower compared to dual SGLT1/SGLT2 inhibitors.[6]

Experimental Protocols
1. In Vivo Assessment of Intestinal Glucose Absorption in Rodent Models

This protocol is designed to measure the rate of intestinal glucose absorption and can be

adapted to evaluate the inhibitory effect of T-1095.

Materials:

Rodent model (e.g., rats, mice)

T-1095 or vehicle control

Non-metabolizable glucose analog (e.g., 3-O-methyl-D-glucose; 3-OMG) or radiolabeled D-

glucose (e.g., ¹⁴C-D-glucose)
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Oral gavage needles

Blood collection supplies (e.g., tail vein lancets, capillaries)

Analytical equipment for measuring glucose analog or radioactivity (e.g., LC-MS, scintillation

counter)

Procedure:

Fast animals overnight (12-16 hours) with free access to water.

Administer T-1095 or vehicle control via oral gavage at the desired dose and pre-specified

time before the glucose challenge.

At time zero, administer a solution containing a known concentration of the glucose analog

or radiolabeled glucose via oral gavage.

Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 90, and 120 minutes)

post-glucose administration.

Process blood samples to separate plasma or serum.

Analyze the concentration of the glucose analog or radioactivity in the plasma/serum

samples.

Calculate the area under the curve (AUC) for the concentration-time profile to determine the

extent of glucose absorption. A reduction in the AUC in the T-1095 treated group compared

to the vehicle group indicates inhibition of intestinal glucose absorption.

2. Assessment of Drug-Induced Diarrhea in Rodent Models

This protocol provides a method for quantifying the diarrheal side effects of T-1095.

Materials:

Rodent model (e.g., rats)

T-1095 or vehicle control
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Metabolic cages or cages with absorbent paper on the floor

Balance for weighing fecal output

Oven for drying fecal samples

Procedure:

Acclimatize animals to individual housing in metabolic cages or cages with pre-weighed

absorbent paper.

Administer T-1095 or vehicle control at the desired dose.

Observe the animals for the onset, duration, and severity of diarrhea over a specified period

(e.g., 24 hours).

Collect all fecal output at the end of the observation period.

Record the total fecal weight (wet weight).

Dry the fecal samples in an oven at 60°C until a constant weight is achieved to determine the

dry weight.

Calculate the fecal water content as: ((Wet Weight - Dry Weight) / Wet Weight) * 100%. An

increase in fecal water content in the T-1095 treated group is indicative of diarrhea.

A "diarrhea score" can also be implemented based on the consistency of the feces (e.g., 0 =

normal, well-formed pellets; 1 = soft pellets; 2 = very soft/unformed feces; 3 = watery feces).

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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